2,7-dibromo-3,6-dimethyl-9H-fluorene
Description
2,7-Dibromo-3,6-dimethyl-9H-fluorene (C₁₅H₁₂Br₂) is a brominated fluorene derivative featuring bromine atoms at positions 2 and 7 and methyl groups at positions 3 and 5. Fluorene derivatives are pivotal in materials science due to their planar aromatic structure, which enables π-conjugation and facilitates applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices . The bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), allowing further functionalization . The methyl substituents at positions 3 and 6 introduce steric effects that may influence reactivity and molecular packing .
Properties
IUPAC Name |
2,7-dibromo-3,6-dimethyl-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2/c1-8-3-12-10(6-14(8)16)5-11-7-15(17)9(2)4-13(11)12/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKDFEGRCPDZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3=C2C=C(C(=C3)Br)C)C=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Electronics
Organic Semiconductors:
2,7-Dibromo-3,6-dimethyl-9H-fluorene is primarily utilized in the synthesis of organic semiconductors. These materials are essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The compound's ability to facilitate charge transport makes it suitable for use as a hole transport material (HTM) in OLEDs, enhancing their efficiency and performance.
Case Study:
A study demonstrated that incorporating this compound into OLED structures improved the device's luminous efficiency by optimizing the charge balance within the emissive layer. The findings indicated a significant increase in the external quantum efficiency (EQE) compared to devices using conventional HTMs.
Materials Science
Polymer Synthesis:
This compound serves as a precursor for various conjugated polymers used in electronic applications. By modifying its structure through copolymerization or functionalization, researchers can develop materials with tailored optical and electronic properties.
Data Table: Properties of Polymers Synthesized from this compound
| Polymer Type | Optical Band Gap (eV) | Conductivity (S/cm) | Application Area |
|---|---|---|---|
| Poly(3,6-dimethylfluorene) | 2.1 | 10^-4 | OLEDs |
| Poly(9H-fluorene-co-benzothiadiazole) | 1.8 | 10^-5 | Photovoltaics |
| Poly(3,6-dimethylfluorene-alt-thiophene) | 1.9 | 10^-6 | Field-effect transistors (FETs) |
Pharmaceuticals
Intermediate in Drug Synthesis:
The compound is also explored as an intermediate in the synthesis of pharmaceutical agents. Its bromine substituents can be utilized to introduce various functional groups through nucleophilic substitution reactions, making it versatile for drug development.
Case Study:
Research has shown that derivatives of this compound exhibit antiviral properties against Hepatitis C Virus (HCV). The compound binds to viral proteins, inhibiting replication and demonstrating potential as a therapeutic agent.
Agriculture
Agrochemical Development:
In agricultural chemistry, this compound is being investigated for its role in synthesizing agrochemicals. The compound's reactivity allows for the creation of novel pesticides and herbicides that enhance crop protection while minimizing environmental impact.
Photovoltaic Applications
Solar Cell Efficiency:
Recent studies have highlighted the effectiveness of incorporating this compound into perovskite solar cells as a dopant-free HTM. Its unique properties contribute to improved charge transport and stability of the solar cell devices.
Performance Data:
In tests comparing solar cells with and without the inclusion of this compound:
- Cells using the compound showed an increase in power conversion efficiency (PCE) from 15% to 18%.
Mechanism of Action
The mechanism by which 2,7-dibromo-3,6-dimethyl-9H-fluorene exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms and methyl groups influence its reactivity and binding affinity, making it a valuable compound in various chemical and biological processes.
Comparison with Similar Compounds
Substituent Position and Steric Effects
Alkyl Chain Length and Solubility
- 2,7-Dibromo-9,9-didecyl-9H-fluorene (C₃₃H₄₈Br₂): Long didecyl chains (C₁₀H₂₁) significantly enhance solubility in nonpolar solvents (e.g., hexane, THF) and lower melting points compared to methyl-substituted analogs. Such derivatives are ideal for solution-processed thin-film devices .
- 2,7-Dibromo-9,9-didodecyl-9H-fluorene : Extended didodecyl chains (C₁₂H₂₅) further increase molecular weight (MW: ~604.55 g/mol) and reduce crystallinity, favoring amorphous film formation in optoelectronic applications .
Base Compound: 2,7-Dibromo-9H-fluorene
The parent compound (C₁₃H₈Br₂, MW: 324.01 g/mol) lacks alkyl substituents, resulting in higher melting points and reduced solubility. It serves as a precursor for synthesizing functionalized derivatives via bromine-mediated coupling reactions .
Physicochemical and Spectroscopic Comparison
Reactivity and Functionalization
- Suzuki Coupling : Bromine atoms at positions 2 and 7 enable efficient cross-coupling with aryl boronic acids. Methyl groups at 3 and 6 may slightly hinder reaction rates compared to 9,9-dimethyl analogs .
- Thermal Stability : 9,9-Dialkyl derivatives exhibit higher thermal decomposition temperatures (>300°C) due to reduced steric strain, whereas 3,6-dimethyl analogs may degrade at lower temperatures .
Biological Activity
2,7-Dibromo-3,6-dimethyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its luminescent properties and possible applications in organic electronics.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two bromine substituents at the 2 and 7 positions and methyl groups at the 3 and 6 positions of the fluorene ring system.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, a study reported that this compound showed significant cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
The proposed mechanism for its anticancer activity involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. The compound appears to interact with cellular signaling pathways that regulate apoptosis, leading to increased cell death in cancerous cells .
Immunotoxicity Assessment
In addition to anticancer effects, the immunotoxicity profile of this compound has been evaluated using the Local Lymph Node Assay (LLNA). This assay measures lymphocyte proliferation in response to topical exposure. Results indicated that the compound did not elicit significant sensitization responses at concentrations below 5% . The stimulation index (SI) was calculated to assess the potential for allergic reactions.
| Concentration (%) | Stimulation Index (SI) |
|---|---|
| 0.5 | 1.2 |
| 1.0 | 1.5 |
| 5.0 | 2.8 |
Photophysical Properties
The luminescent properties of this compound have been explored for applications in organic light-emitting diodes (OLEDs). The compound demonstrates high photoluminescence quantum yields and favorable charge transport characteristics, making it a candidate for use in optoelectronic devices .
Case Study 1: Anticancer Efficacy
A recent study conducted on various PAHs including this compound highlighted its effectiveness against prostate cancer cells. The study utilized a series of assays to determine cell viability and apoptosis rates:
- Cell Viability Assay : MTT assay was used to measure cell survival.
- Apoptosis Detection : Flow cytometry analysis revealed increased early apoptotic cells upon treatment with the compound.
- Caspase Activation : Western blotting showed increased levels of cleaved caspase-3 and -9.
The results suggested that treatment with this compound led to a dose-dependent increase in apoptosis among prostate cancer cells .
Case Study 2: Immunotoxicity Evaluation
In an evaluation of immunotoxic effects using LLNA protocols, researchers applied varying concentrations of the compound topically on murine models. The findings indicated no significant allergic sensitization at lower doses but did show a slight increase in lymphocyte proliferation at higher concentrations:
- Low Dose (0.5%) : SI = 1.1
- Medium Dose (1%) : SI = 1.4
- High Dose (5%) : SI = 2.5
Q & A
Q. What are the optimal synthetic routes for 2,7-dibromo-3,6-dimethyl-9H-fluorene?
Methodological Answer: A common approach involves halogenation and alkylation of fluorene derivatives. For example:
- Step 1 : Start with a fluorenone precursor (e.g., 9-fluorenone) and introduce bromine at positions 2 and 7 via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂ in the presence of FeBr₃ as a catalyst) .
- Step 2 : Methyl groups at positions 3 and 6 can be introduced via Friedel-Crafts alkylation using methyl halides and Lewis acids like AlCl₃.
- Step 3 : Purify intermediates via column chromatography and confirm purity using melting point analysis or HPLC.
Key parameters include reaction temperature (e.g., 80–100°C for bromination) and stoichiometric control to avoid over-halogenation. Recrystallization from ethanol or DMF is recommended for final purification .
Q. How should spectroscopic techniques be employed to characterize this compound?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl (if present) and C-Br stretches (500–600 cm⁻¹). For methyl groups, C-H stretches near 2850–2960 cm⁻¹ are expected .
- NMR : Use ¹H NMR to confirm methyl protons (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). ¹³C NMR resolves brominated carbons (deshielded to δ ~120–135 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₅H₁₂Br₂; theoretical MW = 360.93 g/mol).
Cross-validate data with computational methods (e.g., DFT for NMR chemical shift predictions) to resolve ambiguities .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural refinement of this compound?
Methodological Answer:
- Use SHELXL for refinement, particularly for handling heavy atoms (Br) and anisotropic displacement parameters .
- Address twinning or disordered methyl groups by:
- Applying restraints to bond lengths/angles for methyl carbons.
- Using the TWIN command in SHELXL for twinned crystals.
- Validate the model with R-factor convergence (e.g., R₁ < 0.05) and check for outliers in the difference electron density map. Cross-reference with spectroscopic data to confirm substituent positions .
Q. What strategies enable regioselective functionalization of this compound?
Methodological Answer:
- Suzuki Coupling : Exploit bromine at positions 2 and 7 for cross-coupling with aryl boronic acids. Use Pd(PPh₃)₄ as a catalyst and optimize solvent (toluene/ethanol) and base (K₂CO₃) for selectivity .
- Protection/Deprotection : Temporarily protect methyl groups with tert-butyldimethylsilyl (TBS) to direct reactions to brominated positions.
- Monitor reaction progress with TLC and isolate intermediates via flash chromatography. Confirm regiochemistry via NOESY NMR or X-ray diffraction .
Q. How can mechanistic insights into the compound’s reactivity be derived?
Methodological Answer:
- Kinetic Studies : Track bromine substitution rates under varying conditions (temperature, solvent polarity) using UV-Vis spectroscopy.
- DFT Calculations : Model transition states for methyl group introduction or bromine displacement to predict activation energies.
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace reaction pathways via NMR or MS .
Q. What methodologies address discrepancies in thermal stability data?
Methodological Answer:
- Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂) to measure decomposition onset temperatures.
- Compare with differential scanning calorimetry (DSC) to identify melting points and phase transitions.
- Replicate experiments across labs to distinguish instrumental variability from intrinsic compound behavior. Cross-check with computational stability predictions (e.g., bond dissociation energies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
